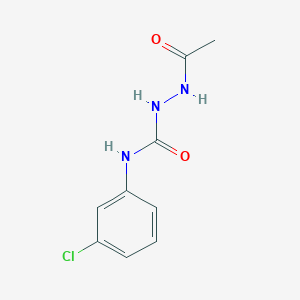

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide

Description

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring an acetyl group at the 2-position and a 3-chlorophenyl substituent on the nitrogen atom. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. Its synthesis typically involves condensation reactions of hydrazinecarboxamide precursors with ketones or aldehydes, followed by cyclization or functionalization steps .

Properties

IUPAC Name |

1-acetamido-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLROJCVFLQMOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408128 | |

| Record name | 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111075-90-2 | |

| Record name | 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide typically involves the reaction of 3-chlorophenylhydrazine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine and acetyl functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

- N-(3-Chlorophenyl)hydrazinecarbothioamide () : Replaces the carboxamide (-CONH2) group with a thioamide (-CSNH2). This substitution enhances sulfur-mediated interactions in biological systems but reduces hydrogen-bonding capacity compared to carboxamides.

- 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides () : Incorporate aromatic aldehyde-derived arylidene groups, enabling π-π stacking interactions. These are precursors to thiazoline derivatives via cyclization with brominated ketones.

Spectroscopic and Physical Properties

Spectroscopic Data

- IR Spectroscopy :

- NMR Spectroscopy :

Physical Properties

Antimicrobial Activity

- NOR Derivatives (): Compounds with 3-chlorophenyl groups (e.g., ND-7, ND-8) show MIC values of 0.6–2.0 μM against B. subtilis, comparable to norfloxacin (NOR).

- Hydrazinecarboxamide Linkers (): Derivatives with hydrazinecarboxamide spacers exhibit superior cytotoxicity (e.g., compound 49 causes complete tumor remission in MX-1 xenografts) compared to urea-linked analogues.

Enzyme Inhibition

- Benzohydrazides (): Hydrazinecarboxamide scaffolds inhibit acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range. Substituents like N-tridecyl enhance lipophilicity and blood-brain barrier penetration.

Molecular Modeling and Stability

- Thiazoline Derivatives () : Chem3D Pro modeling reveals planar structures with heteroatom charges influencing fragmentation patterns in mass spectrometry.

- Crystal Structures () : Intramolecular hydrogen bonds (e.g., O3···N1/N2) stabilize planar conformations in hydrazinecarboxamides, enhancing thermal stability .

Biological Activity

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide, with the CAS number 111075-90-2, is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazinecarboxamides which are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.65 g/mol. The structure features an acetyl group and a chlorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Research indicates that derivatives of hydrazinecarboxamides exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| This compound | A549 (Lung) | 75% |

| MDA-MB-231 (Breast) | 68% | |

| HCT-116 (Colon) | 70% |

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes involved in cancer cell proliferation and modulate signaling pathways critical for tumor growth.

Case Studies

Several case studies have explored the efficacy of hydrazine derivatives in clinical settings:

- Case Study on Antitumor Efficacy : A study published in ACS Omega examined the anticancer effects of various hydrazine derivatives, including those similar to this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, indicating potential for therapeutic applications in oncology .

- Antimicrobial Studies : Another study highlighted the antibacterial properties of hydrazine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.